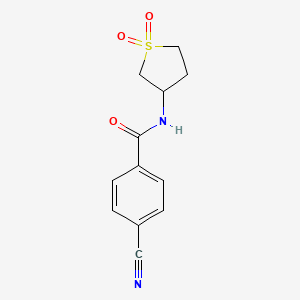
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide is an organic compound characterized by its unique structure, encompassing both pyridazine and pyrazine rings. The integration of cyclopropyl, oxo, and carboxamide functionalities make this compound a subject of interest in various fields of scientific research, particularly in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide typically involves the following steps:
Pyridazine ring formation: Starting with appropriate precursors, the pyridazine ring can be formed through cyclization reactions.
Incorporation of the cyclopropyl group: This can be achieved through various methods, including cyclopropanation reactions.
Attachment of the pyrazine ring:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale batch processes, optimizing the reaction conditions (temperature, solvent, catalysts) to maximize yield and purity. Continuous flow chemistry could also be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions particularly at the cyclopropyl and pyridazine rings.
Reduction: Selective reduction of the oxo group is feasible under specific conditions.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, primarily at the pyrazine and pyridazine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Substitution reactions: Halogenating agents, Grignard reagents.
Major Products
Depending on the reaction type and conditions, products can range from hydroxylated derivatives to various substituted analogs of the parent compound.
科学的研究の応用
The versatility of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide makes it valuable in several scientific domains:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biochemical interactions.
Medicine: Explored for its therapeutic properties, particularly its potential as a drug candidate for treating certain diseases.
Industry: Used in the development of advanced materials and chemical processes.
作用機序
The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide exerts its effects is primarily through its interaction with specific molecular targets and pathways:
Enzyme inhibition: It can inhibit particular enzymes involved in disease pathways.
Receptor binding: It may act by binding to and modulating the activity of certain cellular receptors.
Signal transduction pathways: Influences intracellular signaling pathways leading to desired biological outcomes.
類似化合物との比較
When compared to similar compounds, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide stands out due to its unique structure and functional properties. Similar compounds might include:
Analogous pyridazine derivatives: Sharing similar core structures but differing in side chains.
Pyrazine-based molecules: With comparable bioactivities.
These characteristics highlight the distinctiveness and potential advantages of this compound in various research and industrial applications.
Let me know if there's a specific aspect you'd like to delve deeper into.
特性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-10-8-18-13(9-17-10)15(22)16-6-7-20-14(21)5-4-12(19-20)11-2-3-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKSRBUFEGMECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methylbenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2719449.png)
![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(3-morpholinopropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2719450.png)
![N-(4-ethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2719452.png)


![2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2719458.png)



![2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride](/img/structure/B2719465.png)

![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2719468.png)

![1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2719470.png)
